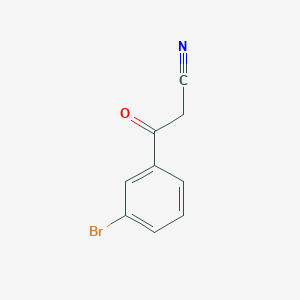

3-Bromobenzoylacetonitrile

Description

The exact mass of the compound 3-Bromobenzoylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromobenzoylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromobenzoylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFNSHGLANEMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373580 | |

| Record name | 3-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70591-86-5 | |

| Record name | 3-Bromobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromobenzoylacetonitrile physical properties

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzoylacetonitrile

Introduction

3-Bromobenzoylacetonitrile, systematically named 3-(3-bromophenyl)-3-oxopropanenitrile, is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and materials science research communities. As a β-ketonitrile, its structure incorporates three key features: a bromine-substituted aromatic ring, a ketone carbonyl group, and a nitrile moiety. This unique combination of functional groups makes it a highly versatile and valuable intermediate for the synthesis of more complex molecular architectures.[1][2]

The presence of the nitrile group, a well-recognized pharmacophore, makes this compound a particularly relevant building block in drug discovery. The nitrile functional group is known for its metabolic stability and its ability to act as a bioisostere for other functionalities or engage in key hydrogen bonding interactions within protein active sites. 3-Bromobenzoylacetonitrile serves as a precursor for a variety of heterocyclic compounds, including those investigated for potential anti-inflammatory and analgesic properties.[1] This guide provides a detailed overview of its core physical properties, spectroscopic signature, a representative synthetic protocol, and handling guidelines for researchers and drug development professionals.

Physicochemical and Structural Properties

3-Bromobenzoylacetonitrile is a solid at room temperature. Its core physical properties are summarized in the table below. The data is compiled from chemical supplier catalogs and databases; some values, such as boiling point, may be based on computational predictions.

| Property | Value | Source(s) |

| CAS Number | 70591-86-5 | [1][3] |

| IUPAC Name | 3-(3-bromophenyl)-3-oxopropanenitrile | [1] |

| Molecular Formula | C₉H₆BrNO | [4][5] |

| Molecular Weight | 224.06 g/mol | [3] |

| Physical Form | Solid | [4] |

| Melting Point | 93 - 95 °C | |

| Boiling Point | 364.8 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.524 g/cm³ (Predicted) | [6] |

| Purity | ≥95% (Typically available) | |

| InChI Key | VBFNSHGLANEMRM-UHFFFAOYSA-N | [1] |

| SMILES | N#CCC(=O)C1=CC=CC(Br)=C1 | [1] |

Solubility Profile: While specific quantitative solubility data is not widely published, based on its structure as a polar aromatic ketone, 3-Bromobenzoylacetonitrile is expected to be sparingly soluble in water but readily soluble in common polar organic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), and chlorinated solvents like dichloromethane and chloroform.

Spectroscopic Analysis and Characterization

Spectroscopic analysis is critical for confirming the identity and purity of 3-Bromobenzoylacetonitrile. The following sections describe the expected spectral features.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

-

δ 8.09 (t, J=1.7 Hz, 1H): Aromatic proton on C2 (between the carbonyl and bromine substituents).

-

δ 7.90 - 7.86 (m, 1H): Aromatic proton on C6.

-

δ 7.83 (ddd, J=8.0, 2.0, 1.1 Hz, 1H): Aromatic proton on C4.

-

δ 7.45 (t, J=7.9 Hz, 1H): Aromatic proton on C5.

-

δ 4.08 (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and nitrile groups.

Interpretation:

-

Aromatic Region (δ 7.4-8.1 ppm): The four protons on the disubstituted benzene ring appear in this region. The specific splitting patterns (triplet, multiplet, doublet of doublets of doublets) arise from their coupling to adjacent aromatic protons.

-

Aliphatic Region (δ 4.08 ppm): The two protons of the methylene group (-CH₂-) are chemically equivalent and show no coupling to other protons, resulting in a singlet. The significant downfield shift to 4.08 ppm is due to the strong electron-withdrawing effects of the adjacent ketone and nitrile groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental data is not available. The following are expected chemical shifts based on typical ranges for the functional groups present:

-

δ ~185-195 ppm: Carbonyl carbon (C=O). This signal is expected to be a weak singlet.

-

δ ~130-140 ppm: Aromatic carbons, including the carbon attached to the carbonyl group.

-

δ ~122 ppm: Aromatic carbon attached to bromine (C-Br).

-

δ ~115-120 ppm: Nitrile carbon (C≡N). This signal is often of low intensity.

-

δ ~30-40 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromobenzoylacetonitrile is expected to show the following characteristic absorption bands:

-

~2250 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretch.

-

~1690 cm⁻¹: A strong, sharp peak corresponding to the C=O (aromatic ketone) stretch.

-

~3100-3000 cm⁻¹: Weak to medium peaks from the aromatic C-H stretching vibrations.

-

~2950-2850 cm⁻¹: Weak peaks from the aliphatic C-H stretching of the methylene group.

-

~1600-1450 cm⁻¹: Several peaks of varying intensity corresponding to the C=C stretching vibrations within the aromatic ring.

Synthesis and Purification

A definitive, published protocol specifically for 3-Bromobenzoylacetonitrile is not readily found in the primary literature. However, a highly plausible and standard synthetic route involves the Claisen condensation of an appropriate 3-bromobenzoic acid derivative with acetonitrile. The following is a representative protocol based on this established methodology.

Causality: This reaction works by deprotonating acetonitrile with a strong base (like sodium hydride) to form its nucleophilic enolate. This nucleophile then attacks the electrophilic carbonyl carbon of the ester (ethyl 3-bromobenzoate), leading to a tetrahedral intermediate which subsequently eliminates an ethoxide leaving group to form the final β-ketonitrile product.

Caption: Synthetic workflow for 3-Bromobenzoylacetonitrile.

Representative Experimental Protocol

Disclaimer: This is a generalized, representative procedure. Researchers should conduct their own literature search and risk assessment before proceeding.

-

Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.2 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF).

-

Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add acetonitrile (1.5 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve as the acetonitrile enolate is formed.

-

Condensation: Add a solution of ethyl 3-bromobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by cooling it back to 0 °C and slowly adding 1 M aqueous HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Research and Development

3-Bromobenzoylacetonitrile is primarily used as a versatile chemical building block. Its utility stems from the ability of its functional groups to participate in a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It is a key intermediate for synthesizing heterocyclic compounds. For example, it can be used to construct pyrazole, isoxazole, and pyrimidine rings, which are common scaffolds in medicinal chemistry. Its use as a starting material for inhibitors of the deubiquitinating enzyme USP30 has been described in patent literature, highlighting its role in the development of novel therapeutics.[7]

-

Organic Synthesis: The active methylene group can be further functionalized, and the ketone can undergo various reactions (e.g., reduction, olefination). The aromatic bromine atom allows for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build molecular complexity.[1]

-

Materials Science: The compound can be incorporated into the synthesis of novel polymers or functional materials where properties like thermal stability or specific electronic characteristics are desired.[1]

Caption: Role as a versatile synthetic precursor.

Safety and Handling

3-Bromobenzoylacetonitrile is a hazardous chemical and must be handled with appropriate precautions by trained personnel.

| GHS Information | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/protective clothing/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

References

-

70591-86-5 3-Bromobenzoylacetonitrile. ACCELA CHEMBIO INC. [Link]

-

3-(3-BROMOPHENYL)-3-OXOPROPANENITRILE. ChemBK. [Link]

- Cyano-substituted heterocycles with activity as inhibitors of usp30. World Intellectual Property Organization.

-

Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction. ResearchGate. [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. ResearchGate. [Link]

-

Get a Quote. iChemical. [Link]

-

A novel, simple, and facile synthesis of 3-(3-benzyl-2,3-dihydrobenzo[ d ]thiazol-2-yl)benzo[ d ]oxazole-2(3 H )-thione derivatives. ResearchGate. [Link]

-

Synthesis of 9-Bromo-3-methoxydibenzo[c,f][8]oxazepine- 11-carbonitrile. ResearchGate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromobenzoylacetonitrile | CymitQuimica [cymitquimica.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 70591-86-5,3-Bromobenzoylacetonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. - iChemical [ichemical.com]

- 7. WO2018065768A1 - Cyano-substituted heterocycles with activity as inhibitors of usp30 - Google Patents [patents.google.com]

- 8. 3-Bromophenylacetonitrile(31938-07-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 3-Bromobenzoylacetonitrile: A Keystone Synthon for Heterocyclic Chemistry

A Note on Chemical Identity: This guide focuses on 3-Bromobenzoylacetonitrile , a β-ketonitrile with the IUPAC name 3-(3-bromophenyl)-3-oxopropanenitrile . Its correct and verified Chemical Abstracts Service (CAS) number is 70591-86-5 [1][2][3]. It is critical to distinguish this compound from its structural isomer, 3-Bromophenylacetonitrile (also known as 3-bromobenzyl cyanide), which is assigned the CAS number 31938-07-5[4][5][6]. This distinction is paramount for accurate research, procurement, and application.

Section 1: Introduction to a Versatile Building Block

3-Bromobenzoylacetonitrile is a crystalline solid belonging to the β-ketonitrile class of organic compounds. Its structure is characterized by a benzoyl group substituted with bromine at the meta-position, linked to an acetonitrile moiety via a carbonyl group. This unique arrangement of functional groups—a ketone, a nitrile, and an acidic α-methylene bridge—renders it a highly reactive and versatile intermediate in organic synthesis.

From the perspective of a senior application scientist, the value of 3-Bromobenzoylacetonitrile lies not just in its reactivity, but in its strategic utility. It serves as a powerful C3 synthon, a pre-packaged three-carbon unit ready for elaboration. Its true potential is realized in the construction of complex molecular architectures, particularly in the synthesis of polysubstituted heterocyclic compounds which form the core of numerous pharmaceutical agents and agrochemicals[7][8]. The presence of the bromine atom provides an additional, orthogonal reactive site for late-stage functionalization via cross-coupling reactions, further enhancing its utility in drug discovery and development programs.

Section 2: Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of a reagent is the first step toward its effective application. The key physicochemical and spectroscopic data for 3-Bromobenzoylacetonitrile are summarized below.

| Property | Value | Source(s) |

| CAS Number | 70591-86-5 | [1][2][9][10] |

| IUPAC Name | 3-(3-bromophenyl)-3-oxopropanenitrile | [3][9][10] |

| Synonyms | 3-Bromobenzoylacetonitrile | [1][3] |

| Molecular Formula | C₉H₆BrNO | [3][10] |

| Molecular Weight | 224.05 g/mol | [1][3] |

| Appearance | Solid / White Powder | [2][11] |

| Melting Point | 93 - 95 °C | [2][12][13] |

| Boiling Point | 364.8 °C at 760 mmHg (Predicted) | [12] |

| Density | 1.524 g/cm³ (Predicted) | [12] |

| pKa (α-H) | ~11 (in DMSO, Estimated) | |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.09 (t, J=1.7 Hz, 1H), 7.90-7.86 (m, 1H), 7.83 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.45 (t, J=7.9 Hz, 1H), 4.08 (s, 2H) | [12] |

| ¹³C NMR | Predicted values available in literature databases. | |

| FTIR (cm⁻¹) | Key peaks expected: ~2260 (C≡N stretch), ~1690 (C=O stretch), ~3050 (Aromatic C-H stretch), ~1570 (Aromatic C=C stretch) |

Section 3: The Chemistry of a β-Ketonitrile: Reactivity & Mechanistic Insights

The synthetic versatility of 3-Bromobenzoylacetonitrile stems from the cooperative effects of its functional groups. The electron-withdrawing nature of both the adjacent benzoyl and nitrile groups significantly increases the acidity of the α-methylene protons (CH₂). This acidity is the linchpin of its reactivity, allowing for easy deprotonation by moderate bases to form a highly stabilized enolate anion. This enolate is a potent nucleophile, serving as the key reactive species in numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Furthermore, the molecule possesses two primary electrophilic sites: the carbonyl carbon and the nitrile carbon. This dual electrophilicity, combined with the nucleophilicity of the enolate form, allows for a diverse range of cyclization and condensation reactions.

Materials & Reagents:

-

N-phenyl-N-tosyl-3-bromobenzamide (1.0 equiv)

-

Acetonitrile (2.0 equiv)

-

Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (3.0 equiv)

-

Anhydrous Toluene

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry reaction vessel under an argon or nitrogen atmosphere, charge the tertiary amide (1.0 equiv), acetonitrile (2.0 equiv), and anhydrous toluene.

-

Base Addition: Slowly add the LiHMDS solution (3.0 equiv) to the reaction mixture at room temperature.

-

Reaction: Stir the resulting solution at ambient temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute the mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Bromobenzoylacetonitrile.[11]

Rationale for Choices: The use of a Weinreb amide or, in this case, an N-phenyl-N-tosyl amide, prevents the common side reaction of double addition that can plague reactions with more reactive starting materials like acid chlorides. LiHMDS is chosen as a strong, non-nucleophilic base to quantitatively generate the acetonitrile anion without competing in side reactions.

Section 5: Core Applications in Medicinal Chemistry & Drug Development

The primary application of 3-Bromobenzoylacetonitrile in drug development is its role as a precursor for nitrogen-containing heterocycles. The 1,3-dicarbonyl-like functionality is perfectly suited for condensation reactions with dinucleophiles to form five- and six-membered rings, which are privileged structures in medicinal chemistry.

Synthesis of Pyrazoles

Pyrazoles are a cornerstone of many therapeutic agents, known for their anti-inflammatory, analgesic, and anticancer properties. 3-Bromobenzoylacetonitrile reacts readily with hydrazine or its derivatives in a classic Knorr-type pyrazole synthesis to yield highly functionalized 3-amino-5-(3-bromophenyl)pyrazoles.[4][10][12][13][14]

The causality here is straightforward: the hydrazine, with its two nucleophilic nitrogen atoms, first attacks the more electrophilic carbonyl carbon. The subsequent intramolecular cyclization involves the second nitrogen attacking the nitrile carbon, followed by tautomerization to yield the stable aromatic pyrazole ring.

Section 6: Experimental Protocol: Synthesis of 3-Amino-5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

This protocol provides a validated method for synthesizing a key pyrazole intermediate from 3-Bromobenzoylacetonitrile, adapted from established literature procedures for similar substrates.[4][13][14]

Materials & Reagents:

-

3-Bromobenzoylacetonitrile (1.0 equiv)

-

Hydrazine hydrate (1.1 equiv)

-

Ethanol or Dioxane

-

Glacial Acetic Acid (catalytic)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-Bromobenzoylacetonitrile (1.0 equiv) in ethanol.

-

Reagent Addition: Add a catalytic amount of glacial acetic acid, followed by the dropwise addition of hydrazine hydrate (1.1 equiv).

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours. The reaction can be monitored by TLC until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum to induce precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a dioxane/water mixture) to yield 3-amino-5-(3-bromophenyl)-1H-pyrazole-4-carbonitrile as a solid.[4][13]

This self-validating protocol provides a direct and high-yielding route to a densely functionalized pyrazole. This intermediate can be further elaborated; for instance, the amino group can be acylated, the nitrile hydrolyzed or reduced, and the aryl bromide can undergo Suzuki or Buchwald-Hartwig coupling to generate diverse libraries of potential drug candidates.

Section 7: Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. 3-Bromobenzoylacetonitrile and its precursors/reagents must be handled with appropriate care.

-

Hazard Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3][10]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[2][4][15]

References

-

iChemical. 3-(3-Bromophenyl)-3-oxopropanenitrile, CAS No. 70591-86-5. [Link]

-

PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile. [Link]

-

Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. [Link]

-

Frontiers in Chemistry. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. [Link]

-

ResearchGate. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles. [Link]

- Google Patents. Preparation method of high-purity 3-phenoxy bromopropane.

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

Organic Syntheses. Methyl 4-chloro-2-formylbutanoate. [Link]

-

Royal Society of Chemistry. Electronic supplementary information. [Link]

-

PubChem. 3-(3-Bromophenyl)-3-oxopropanenitrile. [Link]

-

Molecules. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

ResearchGate. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. [Link]

-

Organic Syntheses. 2-PHENYLBUTYRONITRILE. [Link]

-

ResearchGate. Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles. [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

ResearchGate. Can anyone suggest a suitable method for the Claisen condensation?. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. 3-(3-Bromophenyl)-3-oxopropanenitrile | C9H6BrNO | CID 2756839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Pyrazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 11. rsc.org [rsc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to 3-(3-bromophenyl)-3-oxopropanenitrile for Advanced Scientific Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of 3-(3-bromophenyl)-3-oxopropanenitrile, a versatile chemical intermediate with significant applications in pharmaceutical synthesis and materials science. The document elucidates the compound's chemical identity, synthesis protocols, and physicochemical properties, grounded in authoritative scientific data. Furthermore, it details its strategic applications, particularly in the development of novel therapeutic agents, by explaining the underlying chemical principles and experimental methodologies. This guide is structured to serve as a vital resource for professionals engaged in advanced chemical research and drug discovery, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Introduction and Chemical Identity

3-(3-bromophenyl)-3-oxopropanenitrile, commonly known as 3-Bromobenzoylacetonitrile, is a bifunctional organic compound of considerable interest in synthetic chemistry. Its structure incorporates a brominated phenyl ring, a ketone, and a nitrile group, making it a highly reactive and versatile building block for creating more complex molecules.

The official IUPAC name for this compound is 3-(3-bromophenyl)-3-oxopropanenitrile .[1] It is registered under the CAS Number 70591-86-5.[1] This molecule is a derivative of benzoylacetonitrile, which is recognized as a valuable precursor in the synthesis of various heterocyclic compounds like pyridines, pyrimidines, and furans.[2][3] The presence of the bromine atom on the phenyl ring offers a strategic site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, significantly expanding its synthetic utility.[4]

This guide will delve into the synthesis, characterization, and application of this compound, with a particular focus on its role as a key intermediate in the development of pharmaceuticals and novel materials.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 3-(3-bromophenyl)-3-oxopropanenitrile is fundamental for its effective application in research and development.

General Properties

The key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| IUPAC Name | 3-(3-bromophenyl)-3-oxopropanenitrile | [1] |

| Synonyms | 3-Bromobenzoylacetonitrile | [1] |

| CAS Number | 70591-86-5 | [1] |

| Molecular Formula | C₉H₆BrNO | [5][6] |

| Molecular Weight | 224.06 g/mol | [5] |

| Appearance | Solid | |

| Melting Point | 93-95 °C | [5][7] |

| Boiling Point | 364.826 °C at 760 mmHg (Predicted) | [7] |

| InChI Key | VBFNSHGLANEMRM-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)CC#N | [1][6] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 3-(3-bromophenyl)-3-oxopropanenitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR (500 MHz, CDCl₃) : δ 8.09 (t, J=1.7 Hz, 1H), 7.90 - 7.86 (m, 1H), 7.83 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.45 (t, J=7.9 Hz, 1H), 4.08 (s, 2H).[7] This spectrum reveals the characteristic signals for the aromatic protons and the methylene protons adjacent to the carbonyl and nitrile groups.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the C=O (ketone) stretching, C≡N (nitrile) stretching, and C-Br (aryl bromide) stretching, confirming the presence of these key functional groups.

-

Mass Spectrometry (MS) : Mass spectrometry data will show the molecular ion peak corresponding to the compound's molecular weight, aiding in its identification and the analysis of its fragmentation patterns.

The combination of these techniques provides a comprehensive analytical profile, ensuring the identity and purity of the material before its use in further synthetic applications.[8][9][10][11]

Synthesis and Purification Protocols

The synthesis of β-ketonitriles, such as 3-(3-bromophenyl)-3-oxopropanenitrile, is a well-established area of organic chemistry.[12] A common and effective method involves the Claisen condensation reaction.

Synthetic Pathway: Claisen Condensation

This approach typically involves the reaction of an appropriate ester (e.g., methyl 3-bromobenzoate) with acetonitrile in the presence of a strong base like sodium hydride or sodium ethoxide.

Conceptual Workflow of Synthesis

Caption: Workflow for the synthesis of 3-(3-bromophenyl)-3-oxopropanenitrile.

Detailed Experimental Protocol

-

Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry solvent (e.g., THF or diethyl ether).

-

Base Addition : Carefully add a stoichiometric amount of a strong base (e.g., sodium hydride) to the solvent under a nitrogen atmosphere.

-

Reactant Addition : Slowly add a solution of methyl 3-bromobenzoate and a slight excess of acetonitrile to the stirred suspension of the base at a controlled temperature (typically 0 °C to room temperature).

-

Reaction Monitoring : Allow the reaction to stir at room temperature or gentle reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Workup : Once the reaction is complete, cool the mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.

-

Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(3-bromophenyl)-3-oxopropanenitrile.

Core Applications in Drug Discovery and Development

The unique structural features of 3-(3-bromophenyl)-3-oxopropanenitrile make it a valuable scaffold in medicinal chemistry. The nitrile group, in particular, is a versatile pharmacophore found in over 30 prescribed pharmaceuticals.[13]

Synthesis of Heterocyclic Compounds

Benzoylacetonitrile and its derivatives are key precursors for synthesizing a wide range of heterocyclic compounds, which are prevalent in many drug molecules.[2][14][15]

-

Gewald Reaction : This compound can be utilized in the Gewald reaction, a multicomponent reaction that efficiently produces polysubstituted 2-aminothiophenes.[15][16] These thiophene derivatives are crucial intermediates in various pharmaceuticals.[16]

-

Pyridine and Pyrimidine Synthesis : The reactive methylene and carbonyl groups allow for condensation reactions to form pyridine and pyrimidine rings, which are core structures in numerous bioactive molecules.[3][14][15]

General Application Pathway

Caption: Synthetic utility of 3-(3-bromophenyl)-3-oxopropanenitrile.

Role as a Key Building Block

The aryl bromide moiety provides a handle for introducing further molecular diversity through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[4] This allows for the strategic attachment of various functional groups, which is a cornerstone of modern drug discovery programs.[4] For instance, it has been used in the synthesis of novel 5-HT7 receptor ligands.[17][18]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 3-(3-bromophenyl)-3-oxopropanenitrile.

-

Hazard Identification : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation.[19]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19][20][21] Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[20][21][22]

-

Handling : Avoid contact with skin, eyes, and clothing.[19][23] Do not breathe dust.[19][23] Wash hands thoroughly after handling.[20][21]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[19][20][22][23] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[21][23]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[20]

Conclusion

3-(3-bromophenyl)-3-oxopropanenitrile is a chemical intermediate of significant value to the scientific research community, particularly in the fields of drug discovery and materials science. Its multifunctional nature, combined with the strategic placement of a bromine atom, provides a versatile platform for the synthesis of a wide array of complex organic molecules. This guide has provided a comprehensive overview of its chemical identity, synthesis, characterization, and key applications, underpinned by established scientific protocols and safety guidelines. It is intended to serve as a foundational resource for researchers and scientists, enabling them to leverage the full synthetic potential of this important building block in their endeavors.

References

-

J&K Scientific LLC. 3-Bromobenzoylacetonitrile | 70591-86-5. Available from: [Link]

-

XiXisys.com. GHS 11 (Rev.11) SDS Word 下载CAS: 31938-07-5 Name: (3-bromophenyl)acetonitrile. Available from: [Link]

-

PubChem. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023. Available from: [Link]

-

PubChem. 3-Bromobenzonitrile | C7H4BrN | CID 23381. Available from: [Link]

-

The Good Scents Company. 3-bromophenyl acetonitrile, 31938-07-5. Available from: [Link]

-

Ottokemi. 3-Bromophenylacetonitrile, 98% | 31938-07-5 | 3-Bromobenzyl cyanide. Available from: [Link]

-

ChemBK. (3-bromophenyl)acetonitrile. Available from: [Link]

-

ResearchGate. (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Available from: [Link]

-

PubChem. Benzoylacetonitrile | C9H7NO | CID 64799. Available from: [Link]

-

ResearchGate. Synthesis of π-conjugated thiophenes starting from substituted 3-oxopropanenitriles via Gewald reaction | Request PDF. Available from: [Link]

-

Synfacts. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Available from: [Link]

-

PubChemLite. 3-(3-bromophenyl)-3-oxopropanenitrile (C9H6BrNO). Available from: [Link]

-

iChemical. 3-(3-Bromophenyl)-3-oxopropanenitrile, CAS No. 70591-86-5. Available from: [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

-

PubChem. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Available from: [Link]

-

PMC - NIH. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Benzoylacetonitrile | 614-16-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. PubChemLite - 3-(3-bromophenyl)-3-oxopropanenitrile (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 7. 3-(3-Bromophenyl)-3-oxopropanenitrile, CAS No. 70591-86-5 - iChemical [ichemical.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Bromophenylacetonitrile, 98% | 31938-07-5 | 3-Bromobenzyl cyanide [ottokemi.com]

- 18. 3-Bromophenylacetonitrile | 31938-07-5 [chemicalbook.com]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. 3-Bromophenylacetonitrile - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 31938-07-5 Name: (3-bromophenyl)acetonitrile [xixisys.com]

- 23. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Bromobenzoylacetonitrile: Molecular Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromobenzoylacetonitrile, also known as 3-(3-bromophenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that holds significant promise as a key building block in modern organic and medicinal chemistry. Its unique molecular architecture, featuring a bromine-substituted aromatic ring, a reactive ketone, and an activated methylene group adjacent to a nitrile, provides a rich platform for the synthesis of a diverse array of complex molecules and heterocyclic scaffolds. This guide offers a comprehensive overview of its structural and chemical properties, validated synthesis protocols, characteristic reactivity, and established applications, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Chemical Formula

3-Bromobenzoylacetonitrile is a disubstituted aromatic compound. Its structure consists of a benzene ring substituted at the meta-position (C3) with a bromine atom and at the C1 position with a benzoylacetonitrile moiety. The presence of the electron-withdrawing benzoyl and nitrile groups flanking a methylene (-CH2-) bridge renders the methylene protons acidic, a key feature dictating its reactivity.

Systematic IUPAC Name: 3-(3-bromophenyl)-3-oxopropanenitrile[1]

Synonyms: 3-Bromobenzoylacetonitrile[1]

CAS Number: 70591-86-5[1]

Molecular Formula: C₉H₆BrNO[1]

The molecular formula confirms the presence of nine carbon atoms, six hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom.

Structural Diagram:

Caption: Major reactivity pathways of 3-Bromobenzoylacetonitrile.

Applications in Research and Drug Development

The structural features of 3-Bromobenzoylacetonitrile make it a valuable intermediate in several areas of chemical research and development.

-

Synthesis of Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical agents, including potential anti-inflammatory and analgesic drugs. The β-ketonitrile moiety is a precursor to many biologically active heterocyclic systems. *[2] Organic Synthesis: It is frequently used as a versatile building block for the preparation of complex molecules, allowing for the introduction of the 3-bromobenzoyl motif and subsequent functionalization. *[2] Materials Science: The compound can be used in the development of novel materials, such as polymers and resins, where the bromine atom can impart properties like thermal stability and flame retardancy. *[2] Biological Studies: It is employed in biological assays to investigate the effects of brominated compounds on cellular pathways and to understand drug-target interactions.

[2]### 6. Safety and Handling

As a reactive chemical intermediate, 3-Bromobenzoylacetonitrile must be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation. *[1] Precautionary Measures:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Conclusion

3-Bromobenzoylacetonitrile is a potent and versatile chemical intermediate with significant utility for researchers in organic synthesis and drug discovery. Its well-defined structure, characterized by multiple reactive sites, allows for predictable and diverse chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the creation of novel and complex molecular architectures, particularly in the pursuit of new therapeutic agents and advanced materials.

References

-

3-(3-Bromophenyl)-3-oxopropanenitrile. PubChem, National Center for Biotechnology Information. [Link]

-

3-(3-Bromophenyl)-3-oxopropanenitrile, CAS No. 70591-86-5. iChemical. [Link]

Sources

An In-Depth Technical Guide to 3-Bromophenylacetonitrile and its Structural Analogs: A Comparative Analysis for Researchers

This technical guide addresses a critical point of clarification for researchers in organic synthesis and medicinal chemistry concerning the chemical identities of 3-Bromophenylacetonitrile and brominated benzoylacetonitrile derivatives. A common point of confusion is the misinterpretation of these compounds as synonyms. They are, in fact, structurally and chemically distinct molecules with disparate synthetic applications. This whitepaper will first disambiguate these compounds, then provide a detailed technical overview of 3-Bromophenylacetonitrile, followed by a comparative analysis with a representative bromobenzoylacetonitrile, to empower researchers with the precise knowledge required for successful experimental design.

Disambiguation: Phenylacetonitrile vs. Benzoylacetonitrile

The fundamental distinction lies in the molecular backbone. 3-Bromophenylacetonitrile belongs to the phenylacetonitrile family, characterized by a methylene (-CH₂-) bridge connecting the phenyl ring to the nitrile (-C≡N) group. In contrast, bromobenzoylacetonitriles are β-ketonitriles, featuring a carbonyl (C=O) group as part of a -C(O)CH₂CN chain attached to the bromophenyl ring. This seemingly small structural variance imparts vastly different chemical reactivity and dictates their respective roles as synthetic precursors.

Caption: Structural differences between Phenylacetonitrile and Benzoylacetonitrile backbones.

Part 1: A Deep Dive into 3-Bromophenylacetonitrile

3-Bromophenylacetonitrile is a versatile building block in organic synthesis, valued for the strategic placement of its reactive functional groups: the nitrile, the activated methylene protons, and the bromo-substituted aromatic ring.

Nomenclature and Chemical Identifiers

A clear understanding of its nomenclature is essential for accurate literature and database searches.

| Identifier | Value |

| IUPAC Name | 2-(3-bromophenyl)acetonitrile[1] |

| Synonyms | 3-Bromobenzyl cyanide, m-Bromobenzyl cyanide, (3-Bromophenyl)acetonitrile[1][2][3][4] |

| CAS Number | 31938-07-5[2][5][6] |

| EC Number | 250-867-6[2][5] |

| PubChem CID | 36023[1] |

Physicochemical Properties

The physical properties of 3-Bromophenylacetonitrile are critical for planning reactions, particularly regarding solvent choice and reaction temperature.

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol [2][5] |

| Appearance | Solid (may be light yellow)[2][7] |

| Melting Point | 27-28 °C (lit.)[2][4][5] |

| Boiling Point | 145-147 °C / 10 mmHg (lit.)[2][4][5] |

| SMILES | Brc1cccc(CC#N)c1[2][5] |

| InChI Key | UUZYFBXKWIQKTF-UHFFFAOYSA-N[2][5] |

Synthesis and Reactivity

The primary utility of 3-Bromophenylacetonitrile stems from its role as a trifunctional synthetic intermediate.

-

Nitrile Group: The electrophilic carbon of the nitrile is susceptible to nucleophilic attack. This allows for:

-

Hydrolysis to form 3-bromophenylacetic acid.

-

Reduction (e.g., with LiAlH₄) to yield 2-(3-bromophenyl)ethan-1-amine.

-

Reaction with Grignard reagents to produce ketones after hydrolysis of the intermediate imine.

-

-

Benzylic Position: The methylene protons are acidic and can be deprotonated by a suitable base, allowing for α-alkylation or other modifications.

-

Aromatic Ring: The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, enabling the construction of complex biaryl systems or the introduction of nitrogen-containing substituents.

Its role as a precursor is exemplified in the synthesis of novel 5-HT₇ receptor ligands, where it serves as a foundational scaffold for building more elaborate molecular architectures.[2][5][8][9][10]

Experimental Protocol: A Representative Reaction

The following protocol outlines a typical application of 3-Bromophenylacetonitrile as a synthetic building block. This is a generalized procedure and should be adapted based on the specific target molecule.

Synthesis of N-substituted-2-(3-bromophenyl)acetamides

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-Bromophenylacetonitrile (1.0 eq) in a suitable solvent such as a 3:1 mixture of acetic acid and sulfuric acid.

-

Reaction: Add the desired alcohol or amine nucleophile (1.1 eq) to the solution.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it over ice water.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Caption: Generalized workflow for the synthesis of acetamide derivatives.

Safety and Handling

3-Bromophenylacetonitrile is a hazardous substance and must be handled with appropriate precautions.[7][11]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4][12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[11]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. It is also a lachrymator, a substance that can cause tearing.[7][11]

Part 2: The Bromobenzoylacetonitrile Family

As 3-Bromobenzoylacetonitrile is not a readily available commercial product, this section will focus on its close and well-documented isomer, (4-Bromobenzoyl)acetonitrile , as a representative of this chemical class. The principles of its reactivity are directly applicable to other isomers.

Nomenclature and Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-(4-bromophenyl)-3-oxopropanenitrile |

| Synonyms | p-Bromobenzoylacetonitrile, 4-Bromo-β-oxo-benzenepropanenitrile[13][14] |

| CAS Number | 4592-94-3[14][15] |

| PubChem CID | 137452 |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol [14] |

| Appearance | Solid[14] |

| Melting Point | 160-164 °C[14] |

| SMILES | Brc1ccc(cc1)C(=O)CC#N[14] |

| InChI Key | HSNWUXWZCSDJPL-UHFFFAOYSA-N[14] |

Reactivity and Applications

The defining feature of the benzoylacetonitrile scaffold is the β-ketonitrile moiety. This is an active methylene compound where the protons of the -CH₂- group are highly acidic due to the electron-withdrawing effects of both the adjacent carbonyl and nitrile groups. This dual activation makes it a powerful precursor for the synthesis of a wide variety of heterocyclic compounds, which are prevalent in pharmaceuticals.[13]

Key applications include its use in multi-component reactions to build:

-

Pyridine derivatives[16]

-

Quinolines and naphthyridines

-

Pyrans, pyridones, and furans

The bromine atom on the phenyl ring provides a secondary site for modification via cross-coupling reactions, further expanding its synthetic utility.

Safety and Handling

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

PPE: Similar to 3-Bromophenylacetonitrile, appropriate gloves, eye protection, and use of a fume hood are mandatory.

Part 3: Comparative Summary and Conclusion

The following table provides a side-by-side comparison to underscore the key differences between these two classes of compounds.

| Feature | 3-Bromophenylacetonitrile | (4-Bromobenzoyl)acetonitrile (Representative) |

| Structure | Methylene (-CH₂-) bridge | Carbonyl (-C=O) in the bridge |

| CAS Number | 31938-07-5 | 4592-94-3 |

| Molecular Weight | 196.04 g/mol | 224.05 g/mol |

| Melting Point | 27-28 °C | 160-164 °C |

| Key Reactive Site | Nitrile, benzylic protons, aromatic C-Br | Highly acidic α-methylene protons (β-ketonitrile) |

| Primary Application | Building block for chain extension, cross-coupling | Precursor for heterocyclic synthesis (pyridines, etc.) |

It is imperative for researchers to recognize that 3-Bromophenylacetonitrile and 3-Bromobenzoylacetonitrile are not interchangeable. The choice between these reagents is a critical decision that dictates the entire synthetic strategy.

-

Choose 3-Bromophenylacetonitrile when your synthesis requires a scaffold for building aryl-aliphatic structures, where subsequent reactions may involve modification of the nitrile, alkylation at the benzylic position, or cross-coupling at the bromine-substituted carbon.

-

Choose a bromobenzoylacetonitrile derivative when the synthetic goal is the construction of complex heterocyclic ring systems, leveraging the exceptional reactivity of the active methylene group in cyclization and condensation reactions.

This guide serves to rectify a common point of chemical ambiguity and to provide a solid, technically grounded foundation for the effective use of these valuable, yet distinct, synthetic intermediates in research and development.

References

- BenchChem. (2025). Fundamental reactivity of the nitrile group in 4-Bromophenylacetonitrile.

-

Capot Chemical. (n.d.). 4592-94-3 | 4-Bromobenzoylacetonitrile. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Reaction Yields of 4-Bromophenylacetonitrile in Key Synthetic Transformations.

- BenchChem. (2025). Technical Support Center: Scaling Up Reactions with 4-Bromophenylacetonitrile.

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Bromophenylacetonitrile, 98%. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Bromophenylacetonitrile.

- BenchChem. (2025). Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Bromophenylacetonitrile, 98% Cas 31938-07-5. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET - (4-Bromobenzoyl)acetonitrile.

- Aaronchem. (n.d.). Safety Data Sheet - 4-Bromobenzoylacetonitrile.

-

PubChem. (n.d.). (3-Bromophenyl)acetonitrile. Retrieved from [Link]

- BenchChem. (2025). Applications of Benzonitrile Derivatives in Drug Development.

- Khidre, R. E., & Abdel-Wahab, B. F. (2013). Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. Current Organic Chemistry, 17(4), 430-445.

-

ChemBK. (2024). (3-bromophenyl)acetonitrile. Retrieved from [Link]

-

Sdfine. (n.d.). 4-BROMOPHENYLACETONITRILE (FOR SYNTHESIS)(0-8ºC). Retrieved from [Link]

-

ISC E-journals. (2013). Application of benzoylaceteonitrile in the synthesis of pyridines derivatives. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-bromophenyl acetonitrile. Retrieved from [Link]

- BenchChem. (2025). Comparative study of different synthetic routes to 4-Bromophenylacetonitrile.

-

PubChem. (n.d.). Benzeneacetonitrile, 4-bromo-. Retrieved from [Link]

- Iovu, M., et al. (2020).

-

PubChem. (n.d.). Benzoylacetonitrile. Retrieved from [Link]

Sources

- 1. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 3-Bromophenylacetonitrile 98 31938-07-5 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. 3-Bromophenylacetonitrile | 31938-07-5 [chemicalbook.com]

- 9. 3-Bromophenylacetonitrile, 98% 31938-07-5 India [ottokemi.com]

- 10. 3-Bromophenylacetonitrile, 98% | 31938-07-5 | 3-Bromobenzyl cyanide [ottokemi.com]

- 11. fishersci.ie [fishersci.ie]

- 12. fishersci.com [fishersci.com]

- 13. CAS 4592-94-3: 4-Bromobenzoylacetonitrile | CymitQuimica [cymitquimica.com]

- 14. (4-ブロモベンゾイル)アセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 15. (4-溴苯甲酰)乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Bromobenzoylacetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Bromobenzoylacetonitrile, with the IUPAC name 3-(3-bromophenyl)-3-oxopropanenitrile, is a versatile β-ketonitrile that serves as a valuable intermediate in synthetic organic chemistry. Its unique trifunctional molecular architecture—comprising an aromatic ring activated by a bromine atom, a reactive ketone, and a nitrile group—makes it a powerful synthon for the construction of complex heterocyclic scaffolds. These structural motifs are of significant interest in medicinal chemistry and drug development, appearing in a wide range of biologically active compounds.[1] This guide provides an in-depth exploration of the physicochemical properties, synthesis, and practical applications of 3-Bromobenzoylacetonitrile, with a focus on its utility for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a synthetic intermediate is fundamental to its effective use in experimental chemistry. These data are critical for identity confirmation, purity assessment, and predicting reactivity.

Physical Properties

The key physical constants for 3-Bromobenzoylacetonitrile have been experimentally determined and are summarized in the table below. The compound is a solid at room temperature, with a distinct melting point range and a high boiling point, characteristic of a moderately sized aromatic molecule with polar functional groups.

| Property | Value | Source(s) |

| IUPAC Name | 3-(3-bromophenyl)-3-oxopropanenitrile | [1] |

| Synonym | 3-Bromobenzoylacetonitrile | [1] |

| CAS Number | 70591-86-5 | [2] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Melting Point | 93 - 95 °C | [2][3] |

| Boiling Point | 364.826 °C at 760 mmHg | [4] |

| Appearance | Solid | [3] |

| Hazard | Irritant | [2] |

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted): The proton NMR spectrum is predicted to show characteristic signals for the aromatic protons, which are split due to their differing electronic environments and coupling, and a key singlet for the α-methylene protons adjacent to the carbonyl and nitrile groups.

-

Predicted Spectrum (500 MHz, CDCl₃): δ 8.09 (t, J=1.7 Hz, 1H), 7.90 - 7.86 (m, 1H), 7.83 (ddd, J=8.0, 2.0, 1.1 Hz, 1H), 7.45 (t, J=7.9 Hz, 1H), 4.08 (s, 2H).[4]

-

-

¹³C NMR: The carbon NMR spectrum is expected to show distinct signals for the carbonyl carbon, the nitrile carbon, the α-methylene carbon, and the six aromatic carbons. The carbon attached to the bromine atom will exhibit a characteristic chemical shift. Quaternary carbons, such as the carbonyl and the carbon bearing the bromine, will typically show signals of lower intensity.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromobenzoylacetonitrile will be dominated by the stretching vibrations of its key functional groups.

-

C≡N Stretch: A sharp, intense absorption is expected in the range of 2240-2220 cm⁻¹ for the nitrile group conjugated with the aromatic system.[5]

-

C=O Stretch: A strong absorption corresponding to the ketone carbonyl stretch should appear in the region of 1690-1670 cm⁻¹.

-

Aromatic C=C Stretches: Multiple peaks of varying intensity will be present in the 1600-1450 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of CO, CN, and Br radicals.

Synthesis of 3-Bromobenzoylacetonitrile

The synthesis of β-ketonitriles like 3-Bromobenzoylacetonitrile can be achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Claisen Condensation

A primary and widely used method for the synthesis of β-ketonitriles is the Claisen condensation.[6] This reaction involves the condensation of an ester with a nitrile in the presence of a strong base. For the synthesis of 3-Bromobenzoylacetonitrile, this would typically involve the reaction of an ester of 3-bromobenzoic acid (e.g., ethyl 3-bromobenzoate) with acetonitrile.

The causality behind this choice lies in the acidity of the α-protons of acetonitrile, which can be deprotonated by a strong base (like sodium ethoxide or sodium hydride) to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent elimination of the alkoxide leaving group yields the β-ketonitrile. The use of a strong base is crucial to drive the reaction to completion by deprotonating the product to form a stabilized enolate.[6]

Caption: Claisen condensation for 3-Bromobenzoylacetonitrile synthesis.

Reaction of Amides with Acetonitriles

An alternative, transition-metal-catalyst-free method involves the reaction of a tertiary amide with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS).[7] This approach can be advantageous as it avoids the potential side reactions associated with esters.

General Experimental Protocol (Adapted from a similar synthesis): [7]

-

To a reaction vial under an argon atmosphere, add the tertiary amide (e.g., N-(3-bromobenzoyl)morpholine) (1.0 equiv), acetonitrile (2.0 equiv), and an anhydrous solvent like toluene.

-

Add a solution of LiHMDS (1 M in THF, 3.0 equiv) to the mixture.

-

Stir the resulting solution at room temperature for approximately 15 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-Bromobenzoylacetonitrile.

This protocol is self-validating as the progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be confirmed by the spectroscopic methods detailed in section 1.2.

Applications in Pharmaceutical Synthesis

The true value of 3-Bromobenzoylacetonitrile for drug development professionals lies in its utility as a precursor for a variety of heterocyclic systems. The presence of multiple reactive sites allows for a diverse range of chemical transformations.

Synthesis of Cyano-Substituted Heterocycles

A key application of 3-Bromobenzoylacetonitrile is in the synthesis of complex heterocyclic molecules. A patent for inhibitors of USP30, a deubiquitinating enzyme implicated in conditions like Parkinson's disease, describes the use of 3-Bromobenzoylacetonitrile as a starting material.[8][9]

Experimental Protocol: Synthesis of a Substituted Isoxazole (Adapted from WO2018065768A1): [8][9]

-

To a stirred solution of 3-(3-bromophenyl)-3-oxopropanenitrile (1.0 equiv) in a 1:1 mixture of ethanol and water, add sodium hydroxide (1.1 equiv) portion-wise at 0°C.

-

Following the addition of base, add hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 equiv) at 0°C.

-

Heat the reaction mixture to 80°C and maintain for 16 hours.

-

Monitor the reaction to completion (e.g., by TLC or LC-MS).

-

Upon completion, concentrate the resulting mixture under reduced pressure to remove the solvent.

-

The resulting crude product, a 3-(3-bromophenyl)isoxazol-5-amine derivative, can then be purified by standard methods such as recrystallization or column chromatography.

This protocol demonstrates the conversion of the β-ketonitrile moiety into an isoxazole ring, a common scaffold in medicinal chemistry. The bromine atom on the phenyl ring is retained, providing a handle for further synthetic modifications, such as cross-coupling reactions, to build molecular complexity.

Sources

- 1. 3-(3-Bromophenyl)-3-oxopropanenitrile | C9H6BrNO | CID 2756839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 3-(3-bromophenyl)-3-oxopropanenitrile | 70591-86-5 [sigmaaldrich.com]

- 4. 3-(3-Bromophenyl)-3-oxopropanenitrile, CAS No. 70591-86-5 - iChemical [ichemical.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. WO2018065768A1 - Cyano-substituted heterocycles with activity as inhibitors of usp30 - Google Patents [patents.google.com]

- 9. WO2018065768A1 - Hétérocycles cyano-substitués présentant une activité en tant qu'inhibiteurs de l'usp30 - Google Patents [patents.google.com]

The Solubility Profile of 3-Bromobenzoylacetonitrile: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3-Bromobenzoylacetonitrile in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical principles governing the solubility of this compound. While quantitative solubility data for 3-Bromobenzoylacetonitrile is not extensively published, this guide synthesizes available information on structurally similar molecules and foundational chemical principles to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate robust and reliable data for their specific applications.

Introduction: The Significance of Solubility in a Research Context

3-Bromobenzoylacetonitrile (C₉H₆BrNO) is a versatile intermediate in organic synthesis, finding applications in the development of novel pharmaceutical agents and other specialty chemicals.[1] Its molecular structure, featuring a brominated phenyl ring, a ketone, and a nitrile group, imparts a unique combination of polarity and reactivity. A thorough understanding of its solubility in various organic solvents is a critical prerequisite for its effective utilization in chemical reactions, purification processes such as recrystallization, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the purity of the final product. This guide serves as a foundational resource for navigating the solubility landscape of 3-Bromobenzoylacetonitrile.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] The molecular structure of 3-Bromobenzoylacetonitrile, with its polar ketone and nitrile functionalities and a less polar bromophenyl group, suggests a nuanced solubility profile.

Key Molecular Features Influencing Solubility:

-

Bromophenyl Group: The benzene ring is inherently nonpolar, while the bromine atom adds to the molecular weight and introduces a degree of polarizability.

-

Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Nitrile Group (C≡N): The nitrile group is also polar and contributes to the molecule's ability to engage in dipole-dipole interactions.

Based on these structural features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1. It is anticipated that 3-Bromobenzoylacetonitrile will exhibit favorable solubility in polar aprotic and moderately polar solvents that can effectively solvate its polar functional groups. Its solubility is expected to be lower in nonpolar solvents and very low in highly polar protic solvents like water, where the energy required to break the strong hydrogen-bonding network of water is not sufficiently compensated by solute-water interactions.

Table 1: Predicted Qualitative Solubility of 3-Bromobenzoylacetonitrile in Common Organic Solvents

| Organic Solvent | Solvent Class | Predicted Qualitative Solubility | Rationale for Prediction |

| Acetone | Ketone | Soluble | A polar aprotic solvent capable of strong dipole-dipole interactions with the ketone and nitrile groups. |

| Acetonitrile | Nitrile | Soluble | "Like dissolves like" principle; as a polar aprotic nitrile, it is expected to effectively solvate another nitrile-containing compound. |

| Dichloromethane | Halogenated Hydrocarbon | Soluble | A moderately polar solvent that can effectively solvate the entire molecule. |

| Chloroform | Halogenated Hydrocarbon | Soluble | Similar to dichloromethane, its polarity is suitable for dissolving the compound. |

| Ethyl Acetate | Ester | Soluble to Moderately Soluble | A moderately polar solvent that can act as a hydrogen bond acceptor. |

| Ethanol | Alcohol | Moderately Soluble | A polar protic solvent; while it can hydrogen bond, the overall polarity might be less favorable than polar aprotic solvents. |

| Methanol | Alcohol | Moderately Soluble | Similar to ethanol, a polar protic solvent. |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | A nonpolar solvent that will primarily interact with the bromophenyl group, with less effective solvation of the polar functionalities. |

| Hexane | Aliphatic Hydrocarbon | Insoluble to Sparingly Soluble | A nonpolar solvent with weak van der Waals forces, unlikely to effectively dissolve the polar compound. |

| Water | Aqueous | Insoluble | A highly polar protic solvent; the energy required to disrupt the water's hydrogen-bonding network is not overcome by interactions with the solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and actionable solubility data, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3] This protocol provides a self-validating system for generating reliable quantitative data.

Materials and Equipment

-

3-Bromobenzoylacetonitrile (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Bromobenzoylacetonitrile to a series of labeled vials. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (or the desired experimental temperature).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution process reaches thermodynamic equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, labeled vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of 3-Bromobenzoylacetonitrile of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the solute.

-

-

Data Calculation and Reporting:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of 3-Bromobenzoylacetonitrile in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Factors Influencing the Solubility of 3-Bromobenzoylacetonitrile

Several factors can influence the solubility of 3-Bromobenzoylacetonitrile, and an awareness of these is crucial for experimental design and data interpretation.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[4] However, this relationship should be determined experimentally for each solute-solvent system.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A solvent that closely matches the polarity of 3-Bromobenzoylacetonitrile will generally be a better solvent.[2]

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. It is imperative to use high-purity materials for accurate determinations.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of 3-Bromobenzoylacetonitrile being used.

The interplay of these factors is visually represented in the following diagram.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of 3-Bromobenzoylacetonitrile in organic solvents, grounded in fundamental chemical principles. While quantitative data is sparse in the public domain, the predicted solubility profile and the detailed experimental protocols herein provide a robust framework for researchers. The generation and publication of precise solubility data for this compound in a range of solvents at various temperatures would be a valuable contribution to the chemical and pharmaceutical sciences, facilitating more efficient and predictable synthetic and formulation processes.

References

-

PubChem. (n.d.). 3-(3-bromophenyl)-3-oxopropanenitrile. National Center for Biotechnology Information. Retrieved from [Link]

-